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Compound of Interest

Compound Name: C21H20FN7O3S

Cat. No.: B12622088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
C21H20FN7O3S, known as buloxibutid (formerly C21), is a first-in-class, orally available, small

molecule agonist of the Angiotensin II Type 2 Receptor (AT2R). Developed by Vicore Pharma,

this compound represents a novel therapeutic approach by activating the protective arm of the

Renin-Angiotensin System (RAS). Preclinical and clinical studies have demonstrated its

potential in treating severe respiratory diseases, particularly Idiopathic Pulmonary Fibrosis

(IPF) and COVID-19. Buloxibutid has shown promising results in improving lung function in IPF

patients and reducing the severity of COVID-19. This document provides a comprehensive

overview of the therapeutic potential of buloxibutid, including its mechanism of action, clinical

trial data, and detailed experimental protocols.

Mechanism of Action: AT2R Agonism
Buloxibutid exerts its therapeutic effects by selectively binding to and activating the AT2R. The

AT2R is part of the protective arm of the RAS and its activation counteracts the pro-

inflammatory, pro-fibrotic, and vasoconstrictive effects mediated by the Angiotensin II Type 1

Receptor (AT1R). The downstream signaling of AT2R activation is complex and involves

multiple pathways that collectively contribute to tissue protection and repair.[1][2]

Key signaling pathways activated by buloxibutid include:
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Stimulation of Protein Phosphatases: Activation of phosphatases like SHP-1 and PP2A,

which can dephosphorylate and inactivate pro-inflammatory signaling molecules.

Activation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: This

leads to vasodilation and has anti-proliferative effects.

Inhibition of Pro-fibrotic Pathways: Buloxibutid has been shown to reduce the levels of

Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.[3][4]

Therapeutic Potential in Idiopathic Pulmonary
Fibrosis (IPF)
IPF is a chronic, progressive, and fatal lung disease characterized by the formation of scar

tissue in the lungs, leading to a decline in lung function.[5] Buloxibutid has been investigated in

the Phase 2a AIR trial for the treatment of IPF.

Quantitative Data from the AIR Trial
The AIR trial was a multi-center, open-label, single-arm study evaluating the safety and efficacy

of buloxibutid in treatment-naïve IPF patients.[3][6][7][8][9]

Metric Timepoint Result
Comparison to
Untreated

Mean Change in

Forced Vital Capacity

(FVC)

24 weeks +251 mL
Expected decline of

~120 mL

Mean Change in

Forced Vital Capacity

(FVC)

36 weeks +216 mL to +350 mL
Expected decline of

~180 mL

Safety 36 weeks

Well-tolerated, no

drug-related serious

adverse events

-

Note: Data is compiled from multiple interim and final analyses of the AIR trial.[3][6][7][8][9]
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Experimental Protocol: AIR Trial (Phase 2a)
Study Design: A multi-center, open-label, single-arm trial.[3][6]

Patient Population: Treatment-naïve patients diagnosed with IPF.[8]

Intervention: 100 mg of buloxibutid administered orally twice daily for 24 weeks, with an

optional 12-week extension.[6][8]

Primary Objective: To investigate the safety of buloxibutid.[10]

Secondary Objectives: To evaluate the efficacy of buloxibutid on lung function, as measured

by the change in FVC from baseline.[10]

Inclusion Criteria (abbreviated): Diagnosis of IPF within 5 years, age ≥40 years, FVC ≥60%

predicted, FEV1/FVC ratio ≥0.7.[11]

Exclusion Criteria (abbreviated): Previous use of antifibrotic treatment for >6 months, current

smoker, BMI >35 or <18.[11]
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Caption: Workflow of the Phase 2a AIR trial for buloxibutid in IPF.

Therapeutic Potential in COVID-19
Buloxibutid has also been investigated for its potential to treat hospitalized patients with

COVID-19 in the Phase 2 ATTRACT trial. The rationale is based on its potential to mitigate the

severe inflammatory response and lung damage associated with the virus.[12][13][14]
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Quantitative Data from the ATTRACT Trial
The ATTRACT study was a randomized, double-blind, placebo-controlled trial.[12][14]

Metric Buloxibutid Group Placebo Group
Risk
Reduction/Trend

Need for Oxygen at

End of Treatment
27.5% 45.5% 40% reduced risk

Need for Mechanical

Ventilation
1 patient 4 patients

Trend towards

reduction

Mortality 1 death 3 deaths
Trend towards

reduction

Note: The study involved 106 hospitalized patients not requiring mechanical ventilation at

baseline.[12][14]

Experimental Protocol: ATTRACT Trial (Phase 2)
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[12][14][15]

Patient Population: Hospitalized patients with confirmed SARS-CoV-2 infection, signs of

acute respiratory infection, but not requiring mechanical ventilation.[15]

Intervention: Oral administration of 100 mg buloxibutid or placebo twice daily for 7 days, in

addition to standard of care.[13]

Primary Objective: To investigate the efficacy of buloxibutid compared to placebo.[14]

Key Inclusion Criteria: Hospitalized patients aged 19-69 years with PCR-confirmed SARS-

CoV-2 infection, C-reactive protein (CRP) >50 and <150 mg/L.[15]

Key Exclusion Criteria: Requirement for invasive or non-invasive mechanical ventilation at

randomization, previous experimental treatment for COVID-19.[15]
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Caption: Workflow of the Phase 2 ATTRACT trial for buloxibutid in COVID-19.

Signaling Pathway of AT2R Activation
The activation of the AT2R by buloxibutid initiates a cascade of intracellular events that mediate

its protective effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12622088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12622088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling

Buloxibutid (C21)

AT2 Receptor

G-protein Activation

Activation of
Protein Phosphatases

(SHP-1, PP2A)

Activation of
NO/cGMP Pathway

Anti-fibrotic Effects
( Inhibition of TGF-β1)

Anti-inflammatory Effects Vasodilation

Click to download full resolution via product page

Caption: Simplified signaling pathway of AT2R activation by buloxibutid.

Future Directions
The promising results from the Phase 2a AIR trial have prompted further investigation of

buloxibutid in a Phase 2b trial for IPF.[3] For COVID-19, the positive signals from the ATTRACT

trial suggested that a pivotal study would be warranted.[16] The unique mechanism of action of

buloxibutid as an AT2R agonist opens up possibilities for its investigation in other conditions

characterized by inflammation and fibrosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12622088?utm_src=pdf-body-img
https://www.labiotech.eu/trends-news/vicore-new-data-idiopathic-pulmonary-fibrosis-study/
https://www.medrxiv.org/content/10.1101/2021.01.26.21250511v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12622088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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